molecular formula C30H26O6 B15144868 Fabp-IN-1

Fabp-IN-1

Cat. No.: B15144868
M. Wt: 482.5 g/mol
InChI Key: IAFLZFHYXQXZKM-DZKOAGKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fabp-IN-1 is a selective inhibitor of fatty acid-binding protein 1 (FABP1). Fatty acid-binding proteins are a family of intracellular lipid-binding proteins that play a crucial role in the metabolism and transport of fatty acids and other hydrophobic ligands. These proteins are involved in various cellular processes, including lipid transport, homeostasis, and metabolism .

Preparation Methods

The synthesis of Fabp-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Fabp-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Fabp-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the binding interactions and inhibition mechanisms of fatty acid-binding proteins. In biology, this compound is utilized to investigate the role of FABP1 in lipid metabolism and transport. In medicine, it has potential therapeutic applications in the treatment of metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and obesity. Additionally, this compound is used in industrial research to develop new diagnostic tools and therapeutic agents targeting fatty acid-binding proteins .

Mechanism of Action

Fabp-IN-1 exerts its effects by selectively binding to and inhibiting the activity of FABP1. This inhibition disrupts the normal function of FABP1 in lipid transport and metabolism, leading to alterations in cellular lipid homeostasis. The molecular targets of this compound include the binding sites on FABP1, where it competes with endogenous fatty acids for binding. The pathways involved in the mechanism of action include the regulation of lipid signaling and metabolic pathways .

Comparison with Similar Compounds

Fabp-IN-1 is unique among fatty acid-binding protein inhibitors due to its high selectivity for FABP1. Similar compounds include inhibitors of other fatty acid-binding proteins, such as FABP4-IN-4, which targets FABP4. While both compounds inhibit fatty acid-binding proteins, this compound is specifically designed to target FABP1, making it a valuable tool for studying the specific functions and therapeutic potential of FABP1 inhibition .

Properties

Molecular Formula

C30H26O6

Molecular Weight

482.5 g/mol

IUPAC Name

(2S,4S)-2,4-bis(2-methoxyphenyl)-3-naphthalen-1-yloxycarbonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C30H26O6/c1-34-22-15-7-5-13-20(22)25-27(29(31)32)26(21-14-6-8-16-23(21)35-2)28(25)30(33)36-24-17-9-11-18-10-3-4-12-19(18)24/h3-17,25-28H,1-2H3,(H,31,32)/t25-,26-,27?,28?/m0/s1

InChI Key

IAFLZFHYXQXZKM-DZKOAGKBSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H]2C([C@@H](C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5OC)C(=O)O

Canonical SMILES

COC1=CC=CC=C1C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5OC)C(=O)O

Origin of Product

United States

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